molecular formula C9H13BrOSi B14198170 4-[(Bromomethyl)(dimethyl)silyl]phenol CAS No. 922517-10-0

4-[(Bromomethyl)(dimethyl)silyl]phenol

Cat. No.: B14198170
CAS No.: 922517-10-0
M. Wt: 245.19 g/mol
InChI Key: OTLZGCABJSAYFV-UHFFFAOYSA-N
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Description

4-[(Bromomethyl)(dimethyl)silyl]phenol is a sophisticated bifunctional reagent designed for advanced chemical synthesis and materials science research. This unique compound integrates a reactive bromomethyl group and a protected phenolic hydroxyl with a robust dimethylsilyl linker, making it a versatile building block. Its primary research value lies in the construction of hybrid organic-silicon architectures, particularly as a precursor for novel siloxane-based polymers and dendrimers. The molecule can undergo sequential, often orthogonal, reactions; the bromomethyl group is amenable to nucleophilic substitution for creating ether or amine linkages, while the silyl-protected phenol can be deprotected to reveal a free phenol for further functionalization or incorporation into polymer backbones. This makes it exceptionally valuable for developing specialized materials like liquid crystals, self-assembled monolayers (SAMs), and high-performance silicone resins with pendant functional groups. The incorporation of a phenoxy-silicon moiety is known to enhance the thermal stability and material properties of the resulting polymers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922517-10-0

Molecular Formula

C9H13BrOSi

Molecular Weight

245.19 g/mol

IUPAC Name

4-[bromomethyl(dimethyl)silyl]phenol

InChI

InChI=1S/C9H13BrOSi/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6,11H,7H2,1-2H3

InChI Key

OTLZGCABJSAYFV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CBr)C1=CC=C(C=C1)O

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Bromomethyl Dimethyl Silyl Phenol and Analogues

Strategies for Phenol (B47542) Silylation

The silylation of phenols is a key transformation in organic synthesis, enabling the protection of the hydroxyl group or the introduction of a functional silyl (B83357) moiety. Various catalytic and stoichiometric methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Transition metal catalysis has emerged as a powerful tool for the selective functionalization of phenols with silicon-containing groups. Catalysts based on iridium and rhodium have shown particular promise in directing the silylation to specific positions on the aromatic ring or at the hydroxyl group.

Iridium complexes are effective catalysts for the hydrosilylation of the carbonyl group in phenolic derivatives, which can then be used to form silyl ethers. nih.gov For instance, catalysts such as [Ir(cod)Cl]₂ and [Ir(cod)OMe]₂ have been shown to catalyze the hydrosilylation of various carbonyl compounds with hydrosilanes like Et₂SiH₂. nih.gov This initial hydrosilylation step generates a (hydrido)silyl ether, which can then undergo further intramolecular reactions. nih.govberkeley.edu

One notable application of this approach is in the ortho-silylation of phenols, where the hydroxyl group directs the C-H activation. berkeley.edu The process involves the one-pot generation of a (hydrido)silyl ether from a phenol derivative, followed by a dehydrogenative cyclization. This cyclization is typically performed at elevated temperatures in the presence of a hydrogen acceptor like norbornene and an iridium catalyst, often in combination with a ligand such as 1,10-phenanthroline, to yield benzoxasiloles. nih.govberkeley.edu The resulting benzoxasilole products can be further transformed into functionalized phenols. berkeley.edu

Catalyst SystemSubstrateSilaneProduct TypeReference
[Ir(cod)OMe]₂ / 1,10-phenanthrolineAryl ketones, benzaldehydes, benzyl (B1604629) alcoholsEt₂SiH₂Benzoxasiloles nih.govberkeley.edu
[Ir(cod)Cl]₂Phenol derivativesEt₂SiH₂Diethyl(hydrido)silyl ethers nih.gov

Rhodium catalysts have been instrumental in the development of methods for the direct ortho-C–H silylation of phenols. nih.gov This strategy often employs a directing group to achieve high regioselectivity. A notable approach involves a relay of two transition metal catalysts, where an initial iridium-catalyzed hydrosilylation of a phenyl acetate (B1210297) affords a silyl acetal (B89532). nih.govresearchgate.net This is followed by a rhodium-catalyzed ortho-C–H silylation to provide a dioxasiline intermediate. nih.govresearchgate.net Subsequent nucleophilic addition to the silicon atom removes the acetal directing group, yielding the unmasked ortho-silylated phenol. nih.govresearchgate.net

This dual-catalytic system provides a versatile route to multi-substituted arenes and can be applied to sterically hindered phenols through the use of specific directing groups like a formal α-chloroacetyl group. nih.govresearchgate.net The resulting dioxasilines can act as stable halosilane equivalents, allowing for the introduction of various functional groups. nih.govresearchgate.net Rhodium catalysts, in combination with chiral bisphosphine ligands, have also been used for the enantioselective silylation of arene C-H bonds in diarylmethanols. nih.gov

Catalyst SystemSubstrateKey IntermediateProduct TypeReference
Ir-catalyst followed by Rh-catalystPhenyl acetatesDioxasilinesortho-Silyl phenols nih.govresearchgate.net
[Rh(cod)Cl]₂ / Chiral bisphosphine ligandBenzophenone derivatives(Hydrido)silyl ethersEnantioenriched benzoxasiloles nih.gov

Electrosynthesis offers an alternative, reagent-free method for the formation of silicon-carbon bonds. rsc.orgrsc.org This approach can generate silyl radicals from readily available chlorosilanes through electroreduction at highly biased potentials. nih.gov These electrochemically generated silyl radicals can then participate in various alkene silylation reactions, including disilylation, hydrosilylation, and allylic silylation, under transition-metal-free conditions. nih.gov

While early studies on the electroreduction of chlorosilanes primarily focused on the formation of dimeric and polymeric silanes via a silyl-anion pathway, more recent work has established this method as a viable strategy for radical silylation chemistry. rsc.orgnih.gov Electrosynthesis provides a powerful tool for activating strong Si-Cl bonds to generate reactive silyl radicals for the construction of organosilicon compounds. nih.gov

Radical silylation has become an increasingly attractive strategy for the formation of C(sp³)–Si bonds. nih.gov Silyl radicals are typically generated from hydrosilanes through hydrogen-atom abstraction. nih.govrhhz.net This can be initiated by peroxides, such as di-tert-butyl peroxide (DTBP), or through photoredox catalysis. nih.govrhhz.net Once generated, the silyl radical can add to unsaturated C–C bonds in alkenes and alkynes. nih.govresearchgate.net

These radical-based methods offer mild and selective ways to construct Si–C bonds and are valued for their good functional group tolerance. nih.govrhhz.net The reactions can be performed under transition-metal-free conditions, which is a significant advantage. researchgate.net For example, the iron-catalyzed decomposition of DTBP can initiate the radical silylation of alkenes. rhhz.net

Radical Generation MethodSilyl Radical SourceSubstrateReaction TypeReference
Peroxide initiatedHydrosilanesAlkenes, EnamidesDehydrogenative silylation rhhz.net
Photoredox catalysisHydrosilanesUnsaturated C-C bondsSilyl radical addition nih.gov
ElectroreductionChlorosilanesAlkenesDisilylation, Hydrosilylation nih.gov

A fundamental and widely practiced method for forming silicon-oxygen bonds is the nucleophilic substitution reaction between a halosilane and a hydroxy compound, such as a phenol. libretexts.org In this reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the halosilane. soci.org This results in the displacement of the halide leaving group and the formation of a silyl ether.

The reactivity of halosilanes in these reactions is influenced by the nature of the halogen and the other substituents on the silicon atom. The C–Si bond is polarized towards the more electronegative carbon atom, making the silicon atom susceptible to nucleophilic attack. wikipedia.org While this reaction is a cornerstone of organosilicon chemistry, for phenols, direct substitution of the hydroxyl group itself is generally not feasible. libretexts.org Instead, the reaction occurs at the hydroxyl proton, leading to the formation of a phenoxide, which then acts as the nucleophile, or directly to form the silyl ether with the elimination of a hydrogen halide.

Selective Phenol Silylation for Silyl Ether Formation

The conversion of phenols to silyl ethers is a fundamental protecting group strategy and a method for modifying the reactivity and properties of the phenolic hydroxyl group. Silylation can be achieved using various silylating agents under different catalytic conditions. The choice of reagent and catalyst allows for selectivity, especially in complex molecules with multiple reactive sites.

Common silylating agents include silyl chlorides, which react with phenols, often in the presence of a base to neutralize the HCl byproduct. More modern and atom-economical methods have been developed to avoid the formation of stoichiometric salt waste. For instance, the dehydrogenative coupling of phenols with hydrosilanes offers a greener alternative, producing only hydrogen gas as a byproduct. Another approach involves the dealkynative coupling between phenols and alkynylsilanes, which proceeds with the formation of a gaseous acetylene (B1199291) byproduct.

Table 1: Comparison of Selected O-Silylation Strategies for Phenols and Alcohols

Silylating Agent Catalyst/Reagent Byproduct Key Features
Silyl Chlorides (e.g., TBDMSCl) Base (e.g., Imidazole (B134444), DBU) Salt (e.g., Imidazole-HCl) Classical, widely used method.
Hydrosilanes Transition Metal Catalysts H₂ Atom-economical, clean reaction.
Alkynylsilanes Potassium bis(trimethylsilyl)amide (KHMDS) Acetylene Mild conditions, gaseous byproduct.
Silyl Formates Iron Catalyst H₂, CO₂ Mild conditions, gaseous byproducts.

Introduction of Bromomethyl Functionality onto Aromatic Systems

The bromomethyl group is a highly versatile functional handle in organic synthesis, serving as a precursor for a wide range of transformations through nucleophilic substitution. nbinno.com Its introduction onto aromatic systems can be accomplished through several distinct strategies, including the functionalization of existing substituents (e.g., carboxylic acids, alcohols, or methyl groups) or by direct electrophilic substitution.

Halodecarboxylation, particularly the Hunsdiecker–Borodin reaction, provides a method for converting aromatic carboxylic acids into aryl halides by replacing the carboxyl group with a halogen. nih.govacs.org This transformation is valuable as it can provide regioisomers that are not easily accessible through direct electrophilic aromatic halogenation. nih.govacs.org The classical method involves the reaction of a silver salt of the carboxylic acid with bromine. nih.gov Modern variations have been developed to circumvent the need for stoichiometric silver salts, which can be costly. acs.org For aromatic acids, reaction outcomes can be sensitive to the electronic nature of the substrate, with electron-poor acids sometimes requiring light irradiation to achieve acceptable yields, while electron-rich substrates may undergo polybromination. acs.org

Table 2: Overview of Aromatic Bromodecarboxylation Methods

Method Typical Reagents Key Characteristics
Hunsdiecker Reaction Silver carboxylate, Br₂ Historical method, useful for both aliphatic and aromatic acids, but requires stoichiometric silver. nih.gov
Cristol–Firth Modification Carboxylic acid, HgO, Br₂ Avoids the need to pre-form the silver salt but uses highly toxic mercury oxide. acs.org
Kochi Reaction Carboxylic acid, Lead tetraacetate, LiBr Primarily used for generating alkyl halides but represents an alternative decarboxylative pathway.
Modern Metal-Free Methods Aromatic acid, Brominating agent (e.g., TBABr₃), Base Avoids costly and toxic heavy metals, offering a simpler and more environmentally attractive process.

The conversion of a benzylic hydroxyl group (-CH₂OH) to a bromomethyl group (-CH₂Br) is a fundamental and efficient transformation in organic synthesis. tandfonline.comtandfonline.com This reaction provides a direct route to reactive benzyl bromides from the corresponding, often more accessible, benzyl alcohols. A variety of reagent systems have been developed to effect this conversion under mild conditions, minimizing side reactions.

One of the most common and effective methods is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source like carbon tetrabromide or N-Bromosuccinimide (NBS). rsc.org The reaction of a benzylic alcohol with PPh₃ and NBS proceeds rapidly at room temperature to generate the corresponding benzyl bromide in high yield. rsc.org Other systems, such as those using dimethylsulfide/NBS or bromotrimethylsilanes, are also effective. tandfonline.comtandfonline.com Microwave-assisted protocols have been shown to dramatically reduce reaction times, often to less than a minute, while maintaining high yields. tandfonline.comtandfonline.com

Table 3: Reagent Systems for the Conversion of Benzylic Alcohols to Benzylic Bromides

Reagent System Conditions Reaction Time Yield Reference
PPh₃ / NBS THF, Room Temp 1-5 min High rsc.org
PPh₃ / NBS Solvent-free, Microwave < 30 sec High tandfonline.comtandfonline.com
PPh₃ / Br₂ Various Solvents N/A Good tandfonline.comtandfonline.com
Dimethylsulfide / NBS Various Solvents N/A Good tandfonline.comtandfonline.com
NaBr / K10 Clay Microwave 6-9 min Good tandfonline.com

The most direct method for converting an aromatic methyl group into a bromomethyl group is through benzylic bromination, a free-radical halogenation process. masterorganicchemistry.com The Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN - 2,2'-azobisisobutyronitrile) or light, is the archetypal example of this transformation. scientificupdate.comkoreascience.krmasterorganicchemistry.com This method is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. masterorganicchemistry.com

A significant challenge in benzylic bromination is controlling the reaction to prevent over-bromination, which leads to the formation of dibromomethyl (-CHBr₂) and tribromomethyl (-CBr₃) species. scientificupdate.com The choice of solvent is crucial for reaction efficiency and selectivity. While carbon tetrachloride (CCl₄) was classically used, concerns over its toxicity have led to the investigation of alternatives. koreascience.krresearchgate.net Solvents such as 1,2-dichlorobenzene (B45396) have been shown to be superior, providing higher yields and shorter reaction times. koreascience.krresearchgate.net

Table 4: Solvent Effects on the Wohl-Ziegler Bromination of methoxyimino-o-tolyl-acetic acid methyl ester

Solvent Yield (%) Reference
Carbon Tetrachloride (CCl₄) 79 koreascience.krresearchgate.net
1,2-Dichlorobenzene 92 koreascience.krresearchgate.net
Acetonitrile (B52724) 65 koreascience.krresearchgate.net
Ethyl Acetate 35 koreascience.krresearchgate.net
Cyclohexane 41 koreascience.krresearchgate.net

Conditions: Substrate (1 mmol), NBS (1.25 eq.), AIBN (0.04 eq.), 80 °C, 8 h.

The introduction of a bromomethyl group onto a complex aromatic or heterocyclic scaffold is a key strategy for creating versatile intermediates for further chemical elaboration, such as in drug discovery or materials science. This can be achieved either by performing a bromination reaction on a pre-existing methylated scaffold or by direct bromomethylation of an activated aromatic ring.

Direct bromomethylation can be conveniently carried out by reacting an aromatic compound with paraformaldehyde and a solution of hydrogen bromide in acetic acid. sciencemadness.orgsemanticscholar.org This method avoids the use of highly toxic bromomethyl ethers and is amenable to large-scale preparations, allowing for selective mono-, bis-, or even tris-bromomethylation depending on the stoichiometry and the substrate. sciencemadness.orgsemanticscholar.org For instance, mesitylene (B46885) can be converted to mono(bromomethyl)mesitylene under these conditions. sciencemadness.org Another approach involves the bromination of dimethyl-substituted arenes, which can be selectively converted to bis(bromomethyl)arenes, important precursors for aromatic dialdehydes. researchgate.netresearchgate.net

A two-stage process for bromomethylation involves the initial reaction of paraformaldehyde with hydrogen bromide to form bis-bromomethyl ether (BBME), which is then reacted in a second step with an aromatic compound in the presence of a Lewis acid like zinc bromide to yield the bromomethylated product. google.com

While specific synthetic routes for (bromomethyl)dimethylsilane were not explicitly detailed in the provided research, its synthesis can be inferred from established methods for analogous α-halosilanes like (bromomethyl)trimethylsilane. guidechem.com A primary method for such compounds involves the free-radical bromination of the corresponding methylsilane. This would entail reacting chlorodimethyl(methyl)silane or a similar precursor with a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation.

An alternative approach could involve a Grignard reaction. For a related compound, this involves the reaction of trimethylsilylmethylmagnesium chloride with a bromomethylsilane. By analogy, a suitable Grignard reagent could potentially react with a dimethylsilane (B7800572) species containing a leaving group to form the desired product. The synthesis of dimethylsilane itself can be achieved by the reduction of dimethyldichlorosilane (Me₂SiCl₂) with reducing agents like lithium aluminum hydride. chemicalbook.com

Convergent and Divergent Synthetic Pathways for 4-[(Bromomethyl)(dimethyl)silyl]phenol

Convergent and divergent strategies offer distinct advantages in the synthesis of complex molecules like this compound. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient for large-scale synthesis as it allows for the parallel preparation of intermediates. In contrast, a divergent synthesis begins with a common core structure that is sequentially elaborated to generate a library of related compounds.

For this compound, a convergent approach might involve the synthesis of a pre-functionalized silyl arene and a separate phenolic component, followed by their coupling. Conversely, a divergent strategy could start from a simple phenol or a silyl-protected phenol, which is then sequentially functionalized to introduce the dimethylsilyl and bromomethyl groups.

Sequential Functionalization Strategies

A common and logical approach to the synthesis of this compound is through a series of sequential functionalization reactions. This step-by-step introduction of the required chemical moieties allows for careful control over the reaction at each stage, minimizing the formation of unwanted byproducts.

A plausible sequential synthesis would likely commence with the protection of the hydroxyl group of 4-bromophenol (B116583), for instance, as a silyl ether, to prevent its interference in subsequent steps. The protected phenol can then undergo a Grignard reaction or a lithium-halogen exchange followed by quenching with a suitable chlorodimethylsilane (B94632) to introduce the dimethylsilyl group at the para position. Subsequent deprotection of the phenol would yield 4-(dimethylsilyl)phenol. The final step would be the selective bromination of the benzylic position of the methyl group on the silicon atom. However, a more direct route would involve the silylation of a protected 4-bromophenol with a reagent that already contains the methyl group, such as chlorodimethylsilane.

Alternatively, one could start with 4-methylphenol (p-cresol). The phenolic hydroxyl group would first be protected. Then, a silylation reaction could be performed on the aromatic ring, directed to the para position relative to the methyl group. This would be followed by the deprotection of the phenol. The final and most critical step in this sequence is the selective benzylic bromination of the methyl group attached to the silicon. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions. The non-polar solvent carbon tetrachloride has traditionally been used for such reactions, though safer alternatives are now preferred. The success of this step hinges on the selective bromination of the benzylic C-H bond, which is weaker and more susceptible to radical attack than the aromatic C-H bonds. masterorganicchemistry.comlibretexts.org

A summary of potential sequential synthetic routes is presented in the table below.

Starting Material Key Intermediates Key Reactions Final Product
4-BromophenolProtected 4-bromophenol, 4-(Dimethylsilyl)phenolProtection, Grignard/Lithiation, Silylation, Deprotection, Benzylic BrominationThis compound
4-MethylphenolProtected 4-methylphenol, 4-(Dimethylsilyl)phenolProtection, Aromatic Silylation, Deprotection, Benzylic BrominationThis compound

One-Pot Transformations and Tandem Reactions for Silyl Phenols

To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot transformations and tandem reactions are highly desirable. nih.gov For the synthesis of silyl phenols and their derivatives, several such strategies can be envisioned. A one-pot approach could involve the in-situ generation of a silylating agent followed by its reaction with a phenolic substrate and subsequent functionalization.

For instance, a tandem hydroxylation/bromination process has been reported for the synthesis of bromophenols from arylboronic acids. nih.gov A similar concept could be adapted for silyl arenes. One could potentially devise a one-pot sequence where a protected phenol undergoes silylation, and then, without isolation of the intermediate, the benzylic methyl group on the silicon is brominated. This would require careful selection of reagents and reaction conditions to ensure compatibility and avoid cross-reactivity.

Another possibility involves a one-pot ipso-hydroxylation of an arylboronic acid, which can be combined with subsequent bromination. nih.gov While not directly applicable to the silyl moiety, this demonstrates the feasibility of sequential one-pot functionalizations on an aromatic ring. The development of a one-pot synthesis for this compound would likely involve a sequence of reactions such as lithiation, silylation, and subsequent bromination in a single reaction vessel. researchgate.net

Chemo- and Regioselectivity in the Synthesis of Polysubstituted Aromatics

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The presence of multiple reactive sites—the aromatic ring, the phenolic hydroxyl group, and the benzylic methyl group—necessitates careful control over the reaction conditions.

Regioselectivity in the initial functionalization of the phenol ring is paramount. The hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution. savemyexams.com Therefore, introducing the dimethylsilyl group at the para position of phenol requires strategies that favor this isomer. Steric hindrance can be exploited to favor para-substitution. Alternatively, directed ortho-metalation strategies could be employed to introduce the silyl group at a specific position, although this would not be suitable for the desired para-isomer.

Chemoselectivity is crucial in the bromination step. The goal is to selectively brominate the benzylic methyl group attached to the silicon atom without affecting the activated aromatic ring. The hydroxyl group of the phenol strongly activates the ring towards electrophilic bromination, which would lead to bromination at the ortho positions. savemyexams.comnih.govsavemyexams.com To avoid this, the benzylic bromination is carried out under free-radical conditions. masterorganicchemistry.comlibretexts.orgresearchgate.net The use of N-bromosuccinimide (NBS) with a radical initiator promotes the formation of a bromine radical, which preferentially abstracts a benzylic hydrogen due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comlibretexts.org This method, known as the Wohl-Ziegler reaction, is a classic strategy for selective benzylic bromination. masterorganicchemistry.com

The choice of solvent can also influence the outcome of bromination reactions. Non-polar solvents generally favor radical pathways, while polar solvents can promote ionic mechanisms, leading to electrophilic aromatic substitution. youtube.comkhanacademy.org Therefore, a non-polar solvent would be the preferred choice for the selective benzylic bromination of the silyl phenol intermediate.

The following table summarizes the key selectivity considerations:

Reaction Step Desired Selectivity Controlling Factors
Silylation of PhenolRegioselective para-substitutionSteric hindrance, directing group effects
BrominationChemoselective benzylic brominationRadical reaction conditions (NBS, initiator), non-polar solvent

Iii. Chemical Reactivity and Transformative Potential

Reactivity of the Bromomethyl Group

The bromomethyl group is a highly reactive benzylic halide, making it an excellent electrophilic site for the formation of new chemical bonds. Its reactivity is central to the synthetic utility of the parent molecule.

The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the facile displacement of the bromide ion, a good leaving group, in classic S(_N)2 reactions. sapub.org This high reactivity is a cornerstone for introducing diverse functionalities onto the molecule.

Common nucleophiles that can be employed in these substitution reactions include:

Oxygen nucleophiles: Alcohols and phenoxides can react to form ethers. The intrinsic phenolic hydroxyl group of 4-[(Bromomethyl)(dimethyl)silyl]phenol itself can act as a nucleophile under basic conditions, leading to oligomerization or polymerization.

Nitrogen nucleophiles: Amines (primary, secondary, and tertiary) can be used to synthesize the corresponding benzylamines.

Sulfur nucleophiles: Thiols and thiophenols react to yield thioethers.

Carbon nucleophiles: Cyanide ions, enolates, and organometallic reagents can be used to form new carbon-carbon bonds.

The table below illustrates potential nucleophilic substitution reactions with this compound.

Nucleophile (Nu:)Reagent ExampleProduct Type
AlkoxideSodium ethoxideAryl benzyl (B1604629) ether
AmineDiethylamineTertiary benzylamine
ThiolateSodium thiophenoxideBenzyl thioether
CyanideSodium cyanideBenzyl nitrile

This table represents expected reactivity based on the known behavior of benzylic bromides.

While less common than for other organic halides, the carbon atom alpha to the silicon (the benzylic carbon) can potentially undergo metalation. This process typically involves a halogen-metal exchange with a strong organometallic base, such as an organolithium reagent, at low temperatures. The resulting α-silylorganometallic intermediate is a potent nucleophile and can be "quenched" by reacting it with various electrophiles. This two-step sequence allows for the introduction of a wide range of substituents at the benzylic position.

Reaction Scheme:

α-Metalation: Formation of a nucleophilic α-silyl carbanion via halogen-metal exchange.

Electrophilic Quench: Reaction of the carbanion with an electrophile (E(^+)).

The table below provides examples of electrophiles that could be used in this process.

Electrophile (E(^+))Reagent ExampleResulting Functional Group
AldehydeBenzaldehydeSecondary alcohol
KetoneAcetoneTertiary alcohol
Carbon dioxideCO(_2)Carboxylic acid
Alkyl halideMethyl iodideAlkylated product

This table illustrates a potential, though less common, reaction pathway for functionalization.

The bromomethyl group can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, although this is less typical than with aryl or vinyl halides. More commonly, the aromatic ring of the phenol (B47542) would first be converted to an aryl triflate or halide to participate in reactions like the Suzuki-Miyaura coupling. dntb.gov.ua However, benzylic halides can undergo coupling with organoboron compounds under specific catalytic conditions.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, typically involves a palladium catalyst to couple an organohalide with an organoboron compound. mdpi.comnih.govresearchgate.net For the bromomethyl group, this would provide a direct route to introduce aryl, heteroaryl, or vinyl substituents at the benzylic position. nih.gov

Generalized Suzuki-Miyaura Reaction: R-B(OR')(_2) + Br-CH(_2)-Ar-Si(CH(_3))(_2)-OH (\xrightarrow{\text{Pd Catalyst, Base}}) R-CH(_2)-Ar-Si(CH(_3))(_2)-OH

The success of such a reaction is highly dependent on the choice of catalyst, ligands, base, and solvent to achieve good yields and prevent side reactions. mdpi.com

The presence of multiple reactive sites within this compound allows for the possibility of intramolecular cyclization reactions. nih.gov Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a strong nucleophile. umb.edu This phenoxide can then attack the electrophilic benzylic carbon of the bromomethyl group in an intramolecular S(_N)2 reaction, leading to the formation of a cyclic ether. researchgate.net

This type of reaction is a powerful tool for constructing cyclic frameworks, which are common motifs in natural products and pharmaceuticals. nih.govrsc.org The specific reaction could lead to the formation of a six-membered ring containing a silicon atom, a dihydrooxasiline ring system. The feasibility and outcome of such a cyclization would depend on reaction conditions that favor the intramolecular pathway over intermolecular polymerization. rsc.org

Reactivity of the Dimethylsilyl Moiety

The dimethylsilyl group is not merely a passive structural element. The carbon-silicon (C-Si) bond can be activated and functionalized, offering another avenue for molecular elaboration.

The C-Si bond, while generally stable, can be cleaved under specific conditions, often involving transition metal catalysis or the use of fluoride (B91410) ions. wikipedia.org This activation allows the silyl (B83357) group to be replaced with other functionalities or to participate in coupling reactions. nih.govcmu.edu

Transition metal complexes, particularly those of palladium, rhodium, and nickel, are known to catalyze the activation of C-Si bonds. cmu.eduresearchgate.net This can occur through several mechanisms, including oxidative addition of the C-Si bond to the metal center. nih.govresearchgate.net Once activated, the silicon moiety can be transformed. For instance, in the presence of a suitable coupling partner, the silyl group can be replaced, effectively using it as a leaving group.

A key strategy for activating the C-Si bond involves the formation of hypervalent silicon species. nih.goviust.ac.ir Nucleophilic attack on the silicon atom, for example by fluoride, forms a penta- or hexa-coordinate silicate, which significantly weakens the C-Si bond and makes it more susceptible to electrophilic cleavage. nih.gov This principle is the basis for Hiyama cross-coupling reactions, where an organosilane is coupled with an organic halide.

The table below summarizes key approaches for C-Si bond activation.

Activation MethodKey Reagents/ConditionsTypical Transformation
Transition Metal CatalysisPd, Ni, or Rh complexesCross-coupling, functional group introduction
Nucleophilic ActivationFluoride sources (e.g., TBAF)Formation of hypervalent silicates for cross-coupling

Silyl Group as a Protecting Group for Phenols

The dimethylsilyl group, once the phenolic proton is replaced to form a silyl ether, serves as a versatile protecting group for the hydroxyl functionality. Silyl ethers are widely employed in organic synthesis due to their ease of installation, general stability under various non-acidic and non-fluoride conditions, and the array of methods available for their removal. harvard.eduhighfine.com The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. highfine.com

In the context of this compound, the silyl moiety can be used to mask the reactivity of the phenol during transformations at other parts of a molecule. Generally, phenol silyl ethers exhibit greater lability under basic conditions compared to acidic conditions. nih.gov The relative stability of common silyl ether protecting groups towards acid hydrolysis generally follows the order: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). highfine.com Under basic conditions, the stability order is slightly different: TMS < TES < TBDMS ≈ TBDPS < TIPS. highfine.comnih.gov This differential stability allows for selective protection and deprotection strategies in complex syntheses.

Selective Deprotection Methodologies for Phenolic Silyl Ethers

A significant advantage of using silyl ethers as protecting groups is the wide range of conditions available for their cleavage, enabling selective deprotection. Phenolic silyl ethers can often be cleaved preferentially in the presence of alkyl silyl ethers or other sensitive functional groups. nih.govrsc.orgrsc.org

Fluoride-based reagents are the most common for cleaving silicon-oxygen bonds, owing to the high strength of the resulting silicon-fluoride bond. harvard.edu Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose. organic-chemistry.orgnih.gov However, for enhanced selectivity, milder or alternative reagents are often employed.

Potassium bifluoride (KHF₂) in methanol (B129727) has been demonstrated as a mild and highly effective reagent for the selective desilylation of phenol TBDMS ethers at room temperature. nih.gov This method shows high selectivity for phenolic silyl ethers over those of primary and secondary alcohols and is compatible with functional groups like esters and acetates. nih.gov Studies comparing the cleavage of different silyl ethers of p-bromophenol with KHF₂ found that TBDMS and TBDPS ethers were removed with similar ease within 30 minutes, while the bulkier TIPS ether required 2.5 hours. nih.gov

Other methodologies for the selective deprotection of phenolic silyl ethers include:

Sodium Hydride in DMF: An efficient method for the rapid and selective removal of aryl silyl protection at room temperature, which is chemoselective and provides high yields. rsc.orgrsc.org

Solid NaOH with a Phase Transfer Catalyst: This system provides another means for selective deprotection. dntb.gov.ua

Metal-Based Catalysts: Catalytic amounts of reagents like copper(II) bromide or hafnium triflate have been shown to be potent for desilylation, with the potential for regioselective deprotection. organic-chemistry.orglookchem.com

Reductive Deprotection: A system using Wilkinson's catalyst and catechol borane (B79455) can selectively remove silyl groups like TES and TIPS, while being resistant to cleaving TBDMS groups. nih.gov

Reagent/SystemSolventKey Features & SelectivityReference
Potassium Bifluoride (KHF₂)MethanolMild; highly selective for phenolic silyl ethers over alkyl silyl ethers. Tolerates esters. nih.gov
Tetrabutylammonium fluoride (TBAF)THFCommon, highly effective general reagent for Si-O bond cleavage. organic-chemistry.orgnih.gov
Sodium Hydride (NaH)DMFRapid, chemoselective deprotection of aryl silyl ethers. rsc.orgrsc.org
Acetyl Chloride (cat.)MethanolMild and convenient; tolerates various other protecting groups. organic-chemistry.org
Copper(II) Bromide (CuBr₂) (cat.)MethanolDeprotection of aryl-TBDMS ethers is faster than alkyl-TBDMS ethers. lookchem.com
Wilkinson's Catalyst / Catechol Borane-Reductive deprotection; useful for selective removal among different silyl groups (e.g., TES vs. TBDMS). nih.gov

Silyl Group as a Leaving Group in Desilylation Reactions

The arylsilane bond in this compound allows the silyl group to function as a leaving group in electrophilic aromatic substitution reactions, a process known as ipso-substitution. scholaris.ca This reactivity is a cornerstone of arylsilane chemistry, enabling the conversion of a carbon-silicon bond into a carbon-hydrogen bond (protodesilylation) or a carbon-heteroatom/carbon-carbon bond. scholaris.canih.gov

Protodesilylation, the replacement of the silyl group with a hydrogen atom, is often considered the reverse of electrophilic C-H silylation and can be facilitated by the stabilization of the Wheland intermediate by the β-silicon effect. nih.govresearchgate.net More synthetically useful are ipso-desilylation reactions where an electrophile other than a proton replaces the silyl group. For instance, treatment of silylated aromatics with standard electrophilic halogenating agents can cleanly afford ipso-desilylation products. nih.gov Similarly, boro-desilylation can be achieved, which opens a pathway to in situ Suzuki-Miyaura cross-coupling reactions. nih.gov This transformative potential allows the silyl group to act as a traceless directing group or a synthetic handle for further functionalization.

Hydrosilylation Reactions with Si-H bonds (as related to precursors or transformations)

While this compound itself does not possess a silicon-hydride (Si-H) bond, reactions involving hydrosilylation are highly relevant to the synthesis of its precursors and related transformations. Hydrosilylation typically refers to the addition of an Si-H bond across an unsaturated bond. A related and important process is the dehydrogenative coupling of hydrosilanes with alcohols or phenols to form silyl ethers, which is a key step in O-silylation. organic-chemistry.org

Furthermore, transition metal-catalyzed C-H silylation using hydrosilanes has emerged as a powerful method for the direct formation of arylsilanes. For example, iridium and rhodium catalysts can be used for the ortho-C–H silylation of phenols. nih.gov In such a sequence, an acetal-protected phenol can undergo iridium-catalyzed hydrosilylation, followed by a rhodium-catalyzed intramolecular C-H silylation to install a silyl group at the ortho position. nih.gov This highlights how transformations involving Si-H bonds on precursor molecules are instrumental in synthesizing regiochemically defined silylated phenols.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant functional group, imparting acidity and nucleophilicity to the molecule and strongly activating the aromatic ring towards electrophilic substitution. byjus.com

O-Silylation Reactions

The most direct reaction of the phenolic hydroxyl group is its conversion to a silyl ether, a process known as O-silylation. This is typically achieved by reacting the phenol with a silyl halide, such as a chlorosilane, in the presence of a base. chemspider.com A common and effective system for this transformation is the use of the silyl chloride with imidazole (B134444) in a solvent like dimethylformamide (DMF). chemspider.com The imidazole acts as both a base to deprotonate the phenol and as a catalyst.

Alternative methods for O-silylation include the cross-dehydrogenative coupling of phenols with hydrosilanes, often catalyzed by transition metals or strong bases, which generates hydrogen gas as the only byproduct. organic-chemistry.orguwaterloo.ca Other silylating agents like alkynylsilanes can also be employed. researchgate.net The resulting silyl ether protects the hydroxyl group, as discussed in section 3.2.2.

Derivatization and Further Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution reactions. byjus.com Since the para position in this compound is already occupied by the silyl group, incoming electrophiles are directed to the positions ortho to the hydroxyl group (positions 2 and 6 on the benzene (B151609) ring).

Common electrophilic aromatic substitution reactions for phenols include halogenation, nitration, and Friedel-Crafts reactions. byjus.comwikipedia.org Due to the high activation provided by the hydroxyl group, these reactions can often proceed under milder conditions than those required for benzene itself. For instance, halogenation of phenols can occur readily even in the absence of a Lewis acid catalyst. byjus.com

Before performing electrophilic aromatic substitution, the phenolic hydroxyl is often derivatized, for instance by converting it to an ether or ester. This can modulate its activating and directing effects and prevent side reactions involving the acidic proton. For example, catalytic reductive ortho-C–H silylation can be achieved on phenol derivatives where the hydroxyl group is masked as an acetate (B1210297). nih.gov This demonstrates a strategy where derivatization of the phenol enables further, highly selective substitution on the aromatic ring.

Role of Phenol in Directing Group Strategies

The phenol functional group is a powerful modulator of chemical reactivity, particularly in electrophilic aromatic substitution reactions. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. britannica.comquora.com This directive influence stems from the ability of the oxygen's lone pairs of electrons to participate in resonance with the aromatic ring. This delocalization of electrons increases the electron density at the carbons ortho and para to the hydroxyl group, making these positions more nucleophilic and thus more susceptible to attack by electrophiles. doubtnut.comquora.com

In the context of this compound, the phenol group directs incoming electrophiles, such as halogens, nitro groups, or acyl groups, to the positions ortho to the hydroxyl group (C2 and C6). The para position is already occupied by the (bromomethyl)(dimethyl)silyl moiety. This directing effect is a cornerstone of synthetic strategies involving phenols, allowing for the regioselective functionalization of the aromatic ring. britannica.comnih.gov

The reactivity of the phenol can be further tuned. For instance, conversion of the phenol to its corresponding phenoxide ion by treatment with a base dramatically enhances its activating effect, enabling reactions with even weak electrophiles. britannica.com Conversely, the hydroxyl group can be protected, for example as a silyl ether, to temporarily mask its directing influence while other transformations are carried out on the molecule. chemspider.comorganic-chemistry.org

Research has demonstrated various methods for the regioselective bromination of phenols, a key transformation. nih.govchemistryviews.org For example, the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol has been shown to be highly effective for the mono-ortho-bromination of para-substituted phenols. nih.gov This method's selectivity is attributed to a proposed mechanism where the acid catalyst conjugates with the phenolic oxygen, directing the bromination specifically to the ortho position. nih.gov Such strategies are vital for building complex molecular architectures where precise substituent placement is critical.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenols

Electrophile (Reagent)Predominant Product(s)ConditionsReference
Br₂ in H₂O2,4,6-TribromophenolAqueous solution britannica.com
Dilute HNO₃o-Nitrophenol & p-NitrophenolDilute acid britannica.com
NBS, p-TsOHo-BromophenolMethanol nih.gov
CO₂ (Kolbe-Schmitt reaction)Salicylic (B10762653) acid (o-hydroxybenzoic acid)Basic conditions (phenoxide) britannica.com

Interplay and Synergy Between Distinct Functional Groups

The chemical character of this compound is not merely a sum of its individual components but is defined by the synergistic interplay between the phenol, the dimethylsilyl group, and the bromomethyl group. Each functional group influences the reactivity and synthetic utility of the others, opening avenues for unique chemical transformations.

A more significant interplay is observed in sequential or tandem reactions where each functional group plays a distinct, coordinated role. For instance, the phenol can be used as a handle for protection or further functionalization. Silylation of the phenol to form a silyl ether is a common strategy to protect the hydroxyl group. chemspider.comorganic-chemistry.org This allows for selective reactions at the bromomethyl position, such as nucleophilic substitution to introduce a wide variety of other functional groups, without interference from the acidic phenolic proton.

The silicon atom itself is a key player in this synergy. Organosilicon compounds are valued for their unique reactivity. The silyl group can act as a "traceless" directing group in certain reactions, guiding functionalization to a specific position before being removed under specific conditions. nih.gov While this is more common in ortho-silyl phenols, the principle of silyl-mediated transformations is well-established. nih.gov

The combination of a reactive bromomethyl "arm" and a silyl-substituted phenol within the same molecule presents opportunities for intramolecular reactions. For example, under appropriate conditions, the molecule could potentially undergo intramolecular cyclization. A nucleophile introduced by substitution at the bromomethyl position could subsequently attack the silicon atom or the aromatic ring, facilitated by the proximity endowed by the molecular structure. Such strategies are employed in the synthesis of complex heterocyclic systems.

Furthermore, the entire molecule can be seen as a trifunctional building block.

The phenol allows for modification of the aromatic ring via electrophilic substitution or serves as a nucleophile.

The bromomethyl group is a potent electrophile, readily undergoing substitution reactions (SN2) to attach new fragments to the molecule.

The silyl group can be used to protect the phenol, or it can be a site for further transformations, such as the Fleming-Tamao oxidation to replace the C-Si bond with a C-OH bond, effectively inverting the polarity of the silicon-bearing carbon.

This integrated functionality makes this compound a versatile reagent in multi-step organic synthesis, enabling the construction of complex target molecules through the strategic and sequential reaction of its distinct functional components.

Iv. Mechanistic Investigations of Reactions Involving 4 Bromomethyl Dimethyl Silyl Phenol

Mechanistic Pathways of Silylation Reactions

Silylation, the introduction of a silyl (B83357) group onto a molecule, can be achieved through several mechanistic routes. The formation of the silicon-carbon bond in precursors to 4-[(Bromomethyl)(dimethyl)silyl]phenol is often accomplished using methods that fall into transition metal-catalyzed, electrochemical, or radical pathways.

Transition metal complexes are highly effective catalysts for forming silicon-carbon bonds, offering high selectivity and efficiency. acs.orgscinito.ai The mechanisms of these reactions, particularly for processes like hydrosilylation and dehydrogenative silylation, have been extensively studied. acs.orgresearchgate.net These processes are critical as they provide routes to vinylsilanes and other silylated intermediates. researchgate.net

A common mechanistic feature is the involvement of catalyst species with transition metal-hydride (M-H) and transition metal-silyl (M-Si) bonds, which are either present initially or generated in situ. acs.orgresearchgate.net The catalytic cycle for the silylation of an alkene by a hydrosilane, for instance, often proceeds through the following key steps:

Oxidative Addition: The hydrosilane (H-SiR₃) undergoes oxidative addition to the low-valent transition metal center (M), forming a complex containing both M-H and M-Si bonds. researchgate.net

Alkene Insertion: The alkene substrate then inserts into the M-Si bond. researchgate.net This step is often crucial for determining the regioselectivity of the reaction.

β-Hydride Elimination: A β-hydrogen atom is transferred from the resulting alkyl group back to the metal center. researchgate.net

Reductive Elimination: The final silylated product is eliminated, regenerating the active catalyst for the next cycle.

Late transition metals from the iron- and cobalt-triads are often employed as catalysts. researchgate.net The specific ligand environment around the metal center is crucial for modulating catalytic activity and selectivity. acs.org For example, in the dehydrogenative silylation of arenes, iridium-based catalysts have been shown to be effective. acs.org

Table 1: Key Intermediates in Transition Metal-Catalyzed Silylation

Mechanistic StepKey Intermediate/SpeciesDescription
Catalyst ActivationMetal-Hydride (M-H) SpeciesFormed via oxidative addition of hydrosilane or C-H activation of an alkene. researchgate.net
Silyl Group TransferMetal-Silyl (M-Si) SpeciesFormed via oxidative addition of hydrosilane or insertion of vinylsilane into an M-H bond. researchgate.net
C-Si Bond FormationMetal-Alkyl ComplexResults from the insertion of an alkene into the M-Si bond. acs.org
Product ReleaseSubstituted VinylsilaneEliminated after a β-hydride transfer to the metal center. researchgate.net

Electrosynthesis offers an alternative pathway for the formation of organosilicon compounds, often under mild conditions and avoiding hazardous reagents like alkali metals. rsc.orgelectrochem.org Electrochemical methods can be used to generate highly reactive silyl intermediates, such as silyl radicals and silyl anions, directly from stable precursors like chlorosilanes. rsc.orgnih.gov

The general mechanism for the electroreductive synthesis of organosilanes involves the transfer of electrons to a silicon-containing substrate at the cathode. For chlorosilanes, the process can be controlled to achieve either a one-electron or two-electron reduction. acs.org

One-Electron Reduction: The reduction of a chlorosilane (R₃SiCl) can generate a silyl radical (R₃Si•). nih.gov This radical can then be intercepted by other molecules in the reaction mixture to form new Si-C bonds.

Two-Electron Reduction: Further reduction of the silyl radical or direct two-electron reduction of the chlorosilane leads to the formation of a silyl anion (R₃Si⁻). nih.gov These anions are potent nucleophiles that can react with various electrophiles.

A notable mechanism in this field is the radical-polar crossover, often described as an electrochemical-chemical-electrochemical-chemical (ECEC) process. nih.govacs.org In this pathway, an initial electrochemical step generates a radical, which then undergoes a chemical reaction (e.g., addition to an alkene). The resulting intermediate is then subjected to a second electrochemical step (reduction to an anion), followed by a final chemical reaction (e.g., protonation or reaction with an electrophile). acs.org This strategy has been effectively used for the difunctionalization of alkenes. acs.org For instance, the electroreductive silylation of allylic halides has been described, proceeding via the generation of silyl anions. rsc.org

Free radical reactions provide a versatile method for synthesizing organosilicon compounds, often characterized by mild conditions and good functional group tolerance. rhhz.net The central species in these mechanisms is the silyl radical (R₃Si•), a short-lived but highly reactive intermediate. researchgate.net

Silyl radicals can be generated from various precursors, with silyl hydrides (hydrosilanes) being one of the most common sources. researchgate.nete-bookshelf.de The abstraction of the hydrogen atom from the Si-H bond by a radical initiator (e.g., from peroxide decomposition) or via photoredox catalysis generates the desired silyl radical. rhhz.netresearchgate.net Once formed, these silicon-centered radicals readily participate in several key reactions:

Addition to Multiple Bonds: Silyl radicals add with high rate constants to unsaturated systems like alkenes and alkynes. researchgate.netacs.org This addition generates a carbon-centered radical, which can then propagate a chain reaction or be trapped to form the final product. acs.org

Atom Transfer: Silyl radicals can abstract atoms, such as halogens, from other molecules. For example, a silyl radical can abstract a chlorine atom from a sulfonyl chloride to generate a sulfonyl radical. researchgate.net

The reactivity of silyl radicals is influenced by both steric and electronic factors, which allows for a degree of predictability in their reactions. researchgate.net The synthesis of organosilicon compounds through radical pathways can also be initiated by alkyl radicals, which trigger a radical silylation process to form C(sp³)–Si bonds. rhhz.net

Table 2: Comparison of Silylation Mechanisms

Mechanism TypeKey IntermediateCommon PrecursorsDriving ForceKey Features
Transition Metal-Catalyzed Metal-Silyl (M-Si) Complex researchgate.netHydrosilanes, Vinylsilanes researchgate.netCatalytic CycleHigh selectivity, mild conditions. acs.org
Electrochemical Silyl Radical (R₃Si•), Silyl Anion (R₃Si⁻) rsc.orgChlorosilanes nih.govApplied Electrical PotentialAvoids harsh reagents, enables unique transformations like ECEC. electrochem.orgacs.org
Radical Silyl Radical (R₃Si•) researchgate.netHydrosilanes, Disilanes, Silyl Halides researchgate.netRadical Initiators (Heat, Light) rhhz.netGood functional group tolerance, chain reaction pathways. rhhz.net

Mechanistic Insights into Bromination and Halogenation Processes

The introduction of the bromomethyl group in this compound involves specific halogenation reactions. The mechanisms of these transformations, such as Hunsdiecker-type reactions and ipso-halodecarboxylation, are critical for understanding the formation of the crucial C-Br bond.

The Hunsdiecker reaction is a classic method for converting the silver salts of carboxylic acids into organic halides via a process of decarboxylative halogenation. wikipedia.orgbyjus.com The reaction proceeds through a radical chain mechanism. wikipedia.orgbyjus.com

The generally accepted mechanism involves the following steps:

Formation of Acyl Hypohalite: The silver carboxylate salt reacts with a halogen (e.g., bromine) to form an unstable acyl hypobromite (B1234621) intermediate. wikipedia.orgbyjus.com

Initiation: The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage, often initiated by heat or light, to generate an acyloxy radical and a bromine radical. nih.govalfa-chemistry.com

Propagation:

The acyloxy radical rapidly loses a molecule of carbon dioxide (decarboxylation) to form an alkyl or aryl radical. youtube.com

This newly formed radical then abstracts a bromine atom from another molecule of the acyl hypobromite or from elemental bromine, yielding the final organic halide product and propagating the radical chain. alfa-chemistry.comyoutube.com

Termination: The reaction terminates when radicals combine with each other.

The yield of the halide product generally follows the trend of primary > secondary > tertiary for the radical intermediate. wikipedia.org Variations of this reaction, such as the Kochi reaction which uses lead(IV) acetate (B1210297) and a lithium halide, have been developed to avoid the need for pre-formed silver salts. wikipedia.org

Ipso-substitution refers to a reaction in which an incoming electrophile attacks an aromatic ring at a position already occupied by a substituent other than hydrogen, leading to the displacement of that substituent. While classical halodecarboxylation of aromatic acids can occur, the term ipso-halodecarboxylation implies the direct replacement of a carboxyl group on an aromatic ring with a halogen atom.

Mechanistic studies on related ipso-substitutions, such as the ipso-nitration of organosilanes, suggest that these reactions often proceed through a classical electrophilic aromatic substitution (SEAr) pathway. nih.govresearchgate.net In such a mechanism, an electrophilic halogenating agent would attack the carbon atom bearing the substituent (in this case, the carboxyl or a related group like silyl). This attack forms a positively charged intermediate known as a Wheland intermediate or sigma complex. researchgate.net The subsequent loss of the leaving group (e.g., CO₂ from a carboxyl group) restores the aromaticity of the ring, resulting in the ipso-substituted product. For heteroaromatic acids, halodecarboxylation is known to proceed primarily via an ipso-substitution mechanism. nih.gov

The efficiency and outcome of ipso-substitution are highly dependent on the nature of the directing group being displaced and the stability of the Wheland intermediate. researchgate.net

Mechanistic Aspects of Silyl-Group Transformations

Transformations involving the silyl group are central to the chemistry of organosilicon compounds. The mechanisms of these reactions are influenced by factors such as the nature of the substituents on silicon, the solvent, and the type of catalyst or reagent employed.

The intramolecular migration of a silyl group is a fundamental reaction in organosilicon chemistry, with the Brook rearrangement being the most prominent example. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The Brook rearrangement involves the anionic 1,2-migration of a silyl group from a carbon atom to an oxygen atom, converting an α-silyl carbinol into a silyl ether. organic-chemistry.org This process is driven by the thermodynamic stability of the silicon-oxygen (Si-O) bond, which is significantly stronger than the silicon-carbon (Si-C) bond. organic-chemistry.orggelest.com

The classical mechanism for the base-catalyzed Brook rearrangement begins with the deprotonation of the hydroxyl group to form an alkoxide. alfa-chemistry.comwikipedia.org This alkoxide then performs an intramolecular nucleophilic attack on the adjacent silicon atom, forming a pentacoordinate silicon intermediate or transition state. organic-chemistry.orggelest.com Subsequent cleavage of the original Si-C bond results in the formation of a carbanion, which is then protonated to yield the final silyl ether product. organic-chemistry.org The reaction is often a chain process where the generated alkoxide continues the cycle. gelest.com

While the structure of this compound does not feature the requisite α-silyl carbinol for a classic alfa-chemistry.comnih.gov-Brook rearrangement, related migrations, such as [1,n]-Brook rearrangements, are well-documented. organic-chemistry.orgwikipedia.org For a derivative of the title compound where the bromomethyl group is converted to a hydroxymethyl group, (i.e., {4-hydroxy-[dimethyl(hydroxymethyl)silyl]phenyl}methanol), a base-catalyzed migration of the dimethylsilyl group from the benzylic carbon to the phenolic oxygen could be envisaged. The rate and equilibrium of such migrations are heavily influenced by the stability of the formed carbanion; electron-withdrawing groups on the carbon facilitate the rearrangement. organic-chemistry.orggelest.com

Table 1: Factors Influencing Silyl Group Migration (Brook Rearrangement)
FactorInfluence on MechanismExample/EffectReference
Driving Force Thermodynamic stability of the Si-O bond formation.The high energy of the Si-O bond (~110 kcal/mol) compared to the Si-C bond (~76 kcal/mol) makes the forward rearrangement favorable. organic-chemistry.orgwikipedia.org
Catalyst Requires a base to generate the initial alkoxide.Common bases include NaH, organolithium reagents, and amine bases. Catalytic amounts are often sufficient. alfa-chemistry.comorganic-chemistry.org
Substituents on Carbon Electron-withdrawing groups stabilize the resulting carbanion intermediate.Aryl groups (like phenyl) stabilize the carbanion, facilitating the rearrangement. organic-chemistry.orggelest.com
Solvent Polar solvents can destabilize the initial alkoxide, shifting the equilibrium towards the silyl ether.THF is a common solvent that favors the forward rearrangement. organic-chemistry.org
Reversibility The process can be reversible (retro-Brook rearrangement) depending on conditions.Strong ion pairing with the alkoxide (e.g., with Li+ counterions) can favor the reverse reaction (O to C migration). organic-chemistry.orgwikipedia.org

The cleavage of the C-Si bond is a key step in many synthetic applications of organosilicon compounds. nih.gov The aryl-silicon bond in this compound, in particular, can be cleaved through several mechanistic pathways, primarily involving electrophilic or nucleophilic attack.

Electrophilic Cleavage: Arylsilanes are susceptible to electrophilic substitution, where an electrophile replaces the silyl group. wikipedia.org This reaction, known as protodesilylation when the electrophile is a proton, is a common pathway for C(sp²)-Si bond cleavage. wikipedia.org The mechanism typically involves the attack of the electrophile on the ipso-carbon of the aromatic ring, forming a carbocation intermediate (a Wheland intermediate or σ-complex) that is stabilized by the silyl group through σ-π conjugation. nih.gov Subsequent attack of a nucleophile on the silicon atom facilitates the departure of the silyl group and restores the aromaticity of the ring. nih.gov The reactivity of the C-Si bond towards electrophiles can be enhanced by the formation of hypercoordinate silicon species, which increases the electron density on the organic group attached to the silicon. nih.govnih.gov

Nucleophilic Cleavage: The C-Si bond can also be cleaved by nucleophiles, with fluoride (B91410) ions being particularly effective due to the exceptionally high strength of the Si-F bond. wikipedia.orgnih.gov In this mechanism, the nucleophile attacks the silicon atom, forming a pentacoordinate, hypervalent siliconate intermediate. nih.gov This formation increases the electron density on the ligands attached to the silicon, including the carbon atom of the C-Si bond. nih.gov This "activation" makes the C-Si bond more susceptible to cleavage, often resulting in the formation of a carbanion which can then be trapped by an electrophile. nih.govnih.gov For arylsilanes, this pathway is a cornerstone of reactions like the Hiyama cross-coupling. nih.gov

Table 2: Comparison of C-Si Bond Cleavage Mechanisms in Arylsilanes
MechanismInitiating ReagentKey IntermediateDriving ForceReference
Electrophilic Cleavage (Protodesilylation) Strong acids (e.g., HCl, H₂SO₄)Carbocationic σ-complex (Wheland intermediate)Restoration of aromaticity nih.govwikipedia.org
Nucleophilic Cleavage Fluoride sources (e.g., TBAF) or strong bases (alkoxides)Pentacoordinate siliconate complexFormation of a strong Si-Nucleophile bond (e.g., Si-F) wikipedia.orgnih.gov
Transition Metal-Catalyzed Cleavage Palladium or Nickel catalystsOxidative addition complex (e.g., M-C(aryl)-Si)Formation of new C-C or C-Heteroatom bonds in cross-coupling springernature.com

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. It allows for the detailed study of reaction pathways, the characterization of transient species like transition states, and the calculation of activation energies, providing insights that are often difficult to obtain through experimental means alone. researchgate.netrsc.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the context of reaction mechanisms, DFT is widely used to locate and characterize transition state (TS) geometries and calculate their corresponding energies. researchgate.netresearchgate.net A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is directly related to the reaction rate.

For reactions involving organosilicon compounds, DFT studies have provided detailed mechanistic pictures. For example, in silyl migration reactions analogous to the Brook rearrangement, DFT calculations have been used to model the pentacoordinate silicon transition state. researchgate.net These studies can confirm the geometry of the TS (e.g., trigonal bipyramidal) and analyze the charge distribution, supporting the flow of electrons from the oxygen to the silicon and the subsequent cleavage of the Si-C bond. researchgate.net

Similarly, DFT methods are applied to study C-Si bond cleavage. Theoretical calculations can predict the stability of C-Si bonds under acidic or basic conditions by evaluating the stability of key intermediates. researchgate.netrsc.org For instance, the proton affinity of the ipso-carbon can be calculated to predict the susceptibility of an arylsilane to electrophilic attack. researchgate.net DFT can also model the transition states for oxidative addition in transition-metal-catalyzed C-Si bond activation, helping to rationalize reaction outcomes and guide catalyst design. nih.gov

Table 3: Application of DFT in Studying Organosilicon Reaction Mechanisms
Reaction TypeDFT ApplicationKey Computational FindingsReference
Silyl Rearrangement Locating the pentacoordinate Si transition state.Calculation of activation energy; analysis of bond formation/dissociation and charge redistribution in the TS. researchgate.net
Electrophilic C-Si Cleavage Modeling the σ-complex intermediate and calculating its stability.Calculation of proton affinity (PA) values to predict Si-C bond stability under acidic conditions. researchgate.net
Nucleophilic C-Si Cleavage Characterizing the hypervalent siliconate intermediate.Analysis of the electronic structure to show how Si-C bond is activated upon nucleophilic attack. nih.gov
Transition Metal-Catalyzed Reactions Mapping the entire catalytic cycle (oxidative addition, reductive elimination).Determination of the rate-determining step; rationalization of chemo- and regioselectivity. nih.gov

V. Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and environment of atoms within a molecule. For "4-[(Bromomethyl)(dimethyl)silyl]phenol", a combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum of "this compound" would exhibit characteristic signals corresponding to the different types of protons. The aromatic protons on the phenol (B47542) ring typically appear as two distinct doublets in the range of δ 6.8-7.5 ppm, indicative of a para-substituted benzene (B151609) ring. The methyl protons attached to the silicon atom would produce a sharp singlet around δ 0.3-0.5 ppm. The methylene (B1212753) protons of the bromomethyl group would also give a singlet, expected to be further downfield, around δ 2.5-3.0 ppm, due to the deshielding effect of the adjacent bromine atom. The phenolic hydroxyl proton would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The aromatic carbons would show four distinct signals, with the carbon bearing the hydroxyl group resonating at a lower field (around 155-160 ppm) and the carbon attached to the silyl (B83357) group at a higher field (around 130-135 ppm). The two sets of equivalent aromatic CH carbons would appear in the typical aromatic region (δ 115-135 ppm). The methyl carbons attached to silicon would be observed at a high field (around δ -1 to -3 ppm), and the bromomethyl carbon would be found in the range of δ 20-25 ppm.

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly useful for organosilicon compounds. For "this compound", the ²⁹Si NMR spectrum would show a single resonance. The chemical shift for a silicon atom in this environment is expected to be in the range of δ 0-20 ppm, providing direct evidence for the presence and electronic environment of the silicon atom.

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹HSi-CH₃0.3 - 0.5
Si-CH₂-Br2.5 - 3.0
Ar-H6.8 - 7.5
Ar-OHVariable
¹³CSi-CH₃-1 to -3
Si-CH₂-Br20 - 25
Ar-C115 - 135
Ar-C-Si130 - 135
Ar-C-OH155 - 160
²⁹Si(CH₃)₂(CH₂Br)Si-Ar0 - 20
Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions.

To further confirm the structural assignments, 2D NMR techniques are employed.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC experiment would correlate the proton signals with their directly attached carbon atoms. This would definitively link the proton signals for the methyl and methylene groups to their corresponding carbon signals, as well as the aromatic protons to their respective aromatic carbons.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a technique that separates NMR signals based on the diffusion rates of molecules. For a pure sample of "this compound", all proton signals should align in a single row, indicating they belong to the same molecule and diffuse at the same rate. This is a powerful tool for confirming the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

While "this compound" itself can be analyzed by GC-MS, the technique is also highly effective for its silylated derivatives. Derivatization of the phenolic hydroxyl group, for instance, with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would increase its volatility and thermal stability, leading to better chromatographic separation and mass spectral analysis. The resulting mass spectrum would show a molecular ion corresponding to the derivatized compound and characteristic fragmentation patterns.

LC-MS is a versatile technique for the analysis of less volatile and thermally labile compounds. "this compound" can be readily analyzed by LC-MS. High-Resolution Mass Spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Technique Information Obtained Expected Observations
GC-MSMolecular weight and fragmentation of volatile derivativesSharp chromatographic peak and clear mass spectrum after derivatization.
LC-MSMolecular weight and fragmentation of the parent compoundSeparation from impurities and detection of the molecular ion.
HRMSAccurate mass and elemental compositionPrecise mass of the molecular ion confirming the chemical formula C₉H₁₃BrOSi. Characteristic 1:1 isotopic pattern for bromine.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong band for the C-O stretching of the phenol would be observed around 1200-1260 cm⁻¹. The Si-C stretching vibrations would appear in the region of 700-850 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹. The Si-CH₃ symmetric and asymmetric stretching vibrations would also be Raman active.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
O-H stretch3200 - 3600 (broad)IR
Aromatic C-H stretch3000 - 3100IR, Raman
Aliphatic C-H stretch2850 - 3000IR, Raman
C-O stretch (phenol)1200 - 1260IR
Si-C stretch700 - 850IR, Raman
C-Br stretch500 - 600IR
Aromatic ring breathing~1000Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique is paramount for obtaining unambiguous structural information, including bond lengths, bond angles, and stereochemistry, which is essential for rational drug design and understanding structure-function relationships. nih.govnih.gov The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The angles and intensities of the diffracted beams allow for the calculation of an electron density map, from which the mean positions of the atoms in the crystal can be determined. wikipedia.org

Table 1: Key Steps in Single-Crystal X-ray Crystallography

StepDescriptionPurpose
1. Crystallization A purified, concentrated solution of the compound is slowly brought to a state of minimum solubility to encourage the formation of a single, high-quality crystal. nih.govTo obtain a well-ordered, three-dimensional lattice suitable for X-ray diffraction. nih.gov
2. Data Collection The crystal is mounted and exposed to an intense, monochromatic X-ray beam, and the resulting diffraction pattern of reflections is recorded by a detector. wikipedia.orgTo measure the angles and intensities of the diffracted X-rays, which contain information about the crystal's unit cell and atomic arrangement.
3. Structure Solution Computational methods (e.g., direct methods) are used to analyze the diffraction data and generate an initial electron density map.To determine the initial positions of the atoms within the crystal's repeating unit (the asymmetric unit). wikipedia.org
4. Structure Refinement The initial atomic model is refined computationally to improve the fit between the calculated diffraction pattern and the experimentally observed data.To finalize the precise atomic coordinates, bond lengths, and angles, resulting in a detailed and accurate three-dimensional molecular structure. wikipedia.org

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within a mixture. For silylated phenols, various chromatographic methods are employed, each leveraging different chemical and physical properties for effective separation.

HPLC is a cornerstone technique for the analysis of phenolic compounds, primarily because derivatization is not typically required prior to analysis. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.govnih.gov The separation is based on the differential partitioning of analytes between the two phases.

For the analysis of silylated phenols, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. nih.gov A typical mobile phase might consist of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govepa.gov Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, which provides spectral information that aids in peak identification. nih.govnih.gov

UHPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) and higher operating pressures. thermofisher.comfishersci.com This results in markedly improved resolution, higher sensitivity, and significantly faster analysis times. fishersci.com UHPLC is particularly advantageous for separating complex mixtures of structurally similar compounds, such as positional isomers of substituted phenols. thermofisher.com

Table 2: Typical Parameters for HPLC/UHPLC Analysis of Phenolic Compounds

ParameterHPLCUHPLC
Column Reversed-phase C18 or C8, 3-5 µm particle sizeReversed-phase C18 or PFP, <2 µm particle size thermofisher.com
Mobile Phase Acetonitrile/Methanol and acidified water epa.govAcetonitrile/Methanol and acidified water
Elution Mode GradientGradient
Flow Rate ~1.0 mL/min chromatographyonline.com~0.3-0.6 mL/min fishersci.comchromatographyonline.com
Detector Diode Array Detector (DAD), UV-Vis nih.govDiode Array Detector (DAD), Mass Spectrometry (MS)
Analysis Time 30-60 minutes<10-15 minutes thermofisher.com

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. phenomenex.com Phenolic compounds are generally non-volatile due to their polar hydroxyl group. mdpi.com Therefore, a crucial prerequisite for their analysis by GC is a derivatization step to increase their volatility. phenomenex.comnih.gov

Silylation is the most common derivatization method for phenols. phenomenex.com This process involves replacing the active hydrogen of the hydroxyl group with a non-polar silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.comnih.gov This chemical modification reduces the compound's polarity and boiling point, making it amenable to GC analysis. mdpi.comphenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. researchgate.netnih.gov

The resulting silylated derivative of this compound would be more volatile and thermally stable, allowing for its separation on a GC column, typically a fused-silica capillary column. epa.gov Detection is often accomplished using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). epa.govresearchgate.net

Table 3: Common Silylating Reagents for GC Analysis of Phenols

Reagent AbbreviationFull Chemical NameTarget Functional GroupsNotes
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideHydroxyls (-OH), Carboxylic acids (-COOH), Amines (-NH2)A powerful silylating agent, often used for a wide range of polar compounds. phenomenex.comnih.gov
TMSI N-TrimethylsilylimidazoleHydroxyls (-OH), Carboxylic acids (-COOH)Particularly effective for hydroxyl groups and phenols. phenomenex.com
MTBSTFA N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideAll types of phenolsForms t-butyldimethylsilyl derivatives, which are more stable and provide characteristic mass spectra. researchgate.net
TMSDMC Trimethylsilyl-N,N-dimethylcarbamatePhenolsReacts instantaneously at room temperature, simplifying sample preparation. researchgate.net

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It serves as a valuable alternative to HPLC and GC, especially for complex samples, due to its high efficiency, minimal sample volume requirements, and simple instrumentation. nih.gov

For the analysis of phenolic compounds, which are often acidic, Micellar Electrokinetic Chromatography (MEKC) is a commonly used mode of CE. d-nb.info In MEKC, a surfactant is added to the running buffer (background electrolyte) at a concentration above its critical micelle concentration. d-nb.info These micelles act as a pseudo-stationary phase, and separation occurs based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. This allows for the separation of both charged and neutral molecules. A typical running buffer for phenolic analysis is borate (B1201080) buffer at a basic pH. d-nb.infoelsevierpure.com The use of silica-coated capillaries can further enhance separation efficiency and reproducibility. d-nb.info

Table 4: Typical Conditions for Capillary Electrophoresis of Phenolic Compounds

ParameterTypical SettingPurpose
Capillary Fused-silica or Coated Fused-Silica d-nb.infoProvides the channel for separation. Coatings can reduce analyte-wall interactions.
Background Electrolyte (BGE) Borate buffer (e.g., 25 mM, pH 9.0) elsevierpure.comCarries the current and maintains a stable pH.
Separation Mode Micellar Electrokinetic Chromatography (MEKC) d-nb.infoUtilizes micelles (e.g., from Sodium Dodecyl Sulfate) to separate both charged and neutral analytes.
Applied Voltage 15-30 kVThe driving force for the electrophoretic and electroosmotic flow.
Detector UV-Vis / DADMonitors the analytes as they pass the detection window.
Injection Hydrodynamic or ElectrokineticIntroduces a small plug of the sample into the capillary.

Advanced Extraction and Sample Preparation Techniques for Phenolic Compounds

Effective sample preparation is critical for the accurate analysis of phenolic compounds, as it involves isolating the analytes of interest from the sample matrix and concentrating them to detectable levels. mdpi.comnih.gov Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and preconcentration of phenols from various matrices. nih.govsilicycle.com

SPE operates on principles similar to liquid chromatography, using a solid sorbent material packed into a cartridge or disk to retain analytes from a liquid sample. nih.gov The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analytes with a small volume of a strong solvent. youtube.com For phenolic compounds, polymeric or silica-based sorbents are commonly used. nih.gov

Beyond SPE, several other advanced extraction techniques are employed to enhance efficiency and reduce solvent consumption compared to traditional methods. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls and enhances the mass transfer of analytes from the sample matrix into the solvent. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. The localized heating is highly efficient at partitioning analytes from the matrix into the solvent. mdpi.comnih.gov

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By adjusting pressure and temperature, the solvating power of the fluid can be precisely controlled. For more polar phenols, a modifier like ethanol (B145695) or methanol is often added to the CO2. nih.gov

Pressurized Liquid Extraction (PLE): Utilizes conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process by enhancing solvent penetration and analyte solubility. nih.gov

These extraction techniques are vital first steps in an analytical workflow, providing a cleaner, more concentrated sample that is suitable for subsequent analysis by HPLC, GC, or CE. mdpi.comcjnmcpu.com

Table 5: Comparison of Advanced Extraction Techniques for Phenolic Compounds

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid sorbent and a liquid phase. silicycle.comHigh selectivity, high recovery, reduced solvent use, potential for automation. tesisenred.netCan be labor-intensive if not automated.
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances mass transfer. mdpi.comReduced extraction time, lower temperatures, simple equipment.Potential for degradation of thermolabile compounds.
Microwave-Assisted Extraction (MAE) Microwave energy rapidly heats the solvent and matrix. mdpi.comVery fast, reduced solvent consumption, high efficiency.Requires specialized equipment, potential for thermal degradation.
Supercritical Fluid Extraction (SFE) Extraction with a fluid above its critical temperature and pressure. nih.gov"Green" technique (uses CO2), tunable selectivity, solvent-free extracts.High initial equipment cost, best for non-polar compounds without modifiers.
Pressurized Liquid Extraction (PLE) Use of solvents at high temperature and pressure. nih.govFast, efficient, requires less solvent than traditional methods, automated.High initial equipment cost.

Vi. Theoretical and Computational Chemistry of 4 Bromomethyl Dimethyl Silyl Phenol

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to understanding the molecular properties of 4-[(Bromomethyl)(dimethyl)silyl]phenol. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in providing detailed information about the molecule's geometry, electronic landscape, and vibrational modes. nih.govlynchlab-cme.com DFT, in particular, offers a balance between computational cost and accuracy for systems of this size. nih.gov

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The presence of the flexible bromomethyl and dimethylsilyl groups, as well as the hydroxyl group on the phenol (B47542) ring, suggests the possibility of multiple low-energy conformations.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

ParameterValue

Note: The data in this table is illustrative and based on typical values for similar organosilicon and phenolic compounds, as specific computational studies on this compound are not available.

The electronic structure of this compound is characterized by the interplay between the aromatic phenol ring and the organosilicon moiety. The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon bond, with bond dissociation energies being significantly lower. encyclopedia.pub This bond is also polarized towards the more electronegative carbon atom. encyclopedia.pubwikipedia.org In contrast, the silicon-oxygen (Si-O) bond is notably strong. encyclopedia.pub

Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution and bonding interactions within the molecule. researchgate.netsemanticscholar.org This analysis would likely show significant delocalization of the oxygen lone pair electrons into the aromatic π-system of the phenol ring, a common feature in substituted phenols. researchgate.netsemanticscholar.org The electron-donating or withdrawing nature of the dimethyl(bromomethyl)silyl group at the para position will influence the electron density distribution across the entire molecule. researchgate.netsemanticscholar.org

Vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization, predict the infrared (IR) and Raman spectra of the molecule. masjaps.comresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms. core.ac.ukarxiv.org

By comparing the calculated vibrational frequencies with experimental spectra, a detailed assignment of the observed absorption bands can be made. masjaps.com For this compound, characteristic vibrational modes would include the O-H stretch of the phenolic hydroxyl group, the aromatic C-H and C-C stretching modes, and vibrations associated with the Si-C and C-Br bonds. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Description

Note: The data in this table is illustrative and based on characteristic frequencies for the respective functional groups.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, characteristic of substituted phenols. researchgate.netbioone.org The LUMO, on the other hand, is likely to have significant contributions from the aromatic ring's antibonding π* orbitals. bioone.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

The nature and energy of these frontier orbitals dictate the molecule's behavior in various chemical reactions. For instance, the HOMO's location suggests that the molecule would be susceptible to electrophilic attack at the ortho positions of the phenol ring. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. This involves identifying the transition states, which are the energy maxima along the reaction coordinate, connecting reactants to products. youtube.com The energy of the transition state determines the activation energy and thus the rate of the reaction.

Potential reactions for which pathway modeling would be insightful include the formation of silyl (B83357) ethers at the phenolic hydroxyl group or nucleophilic substitution at the bromomethyl group. libretexts.orgmdpi.com For example, in a reaction involving the silyl group, the calculations could elucidate whether the mechanism proceeds through a pentavalent silicon intermediate. libretexts.org Similarly, modeling the displacement of the bromide ion can provide insights into the reaction's feasibility and kinetics. nih.govorganic-chemistry.org The use of silyl radicals in activating alkyl halides is a known pathway that could be computationally explored for this molecule. nih.govorganic-chemistry.org

Prediction of Spectroscopic Parameters and Computational Validation

Beyond vibrational spectra, computational methods can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. chemaxon.comnih.gov For this compound, predicting the ¹H, ¹³C, and ²⁹Si NMR spectra would be particularly valuable for structural elucidation. researchgate.net

The prediction of ²⁹Si NMR chemical shifts can be achieved through empirical approaches based on group electronegativity or through more rigorous quantum chemical calculations. illinois.eduillinois.edu These predictions can then be compared with experimental data to validate both the computational model and the experimental structure determination. Discrepancies between calculated and experimental values can often point to subtle structural or environmental effects.

Vii. Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block

The distinct reactivity of its functional groups allows 4-[(Bromomethyl)(dimethyl)silyl]phenol to serve as a versatile building block in organic synthesis. The bromomethyl group provides a reactive site for nucleophilic substitution, while the phenolic hydroxyl group can undergo a variety of transformations, and the silicon-carbon bond offers a locus for further functionalization.

The compound's structure is analogous in reactivity to simpler molecules like 4-(bromomethyl)phenol, which is a known key intermediate in the synthesis of more complex molecular architectures. The presence of the dimethylsilyl group adds another dimension to its synthetic utility. The bromomethyl moiety is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. This dual reactivity enables the construction of intricate molecules where the silicon atom can be retained to impart specific properties or be cleaved at a later synthetic stage. For instance, the phenolic hydroxyl can be converted into an ether or ester, while the bromomethyl group is simultaneously or sequentially substituted, leading to multifunctional compounds that are otherwise challenging to synthesize.

As a synthetic scaffold, this compound offers two primary points for modification: the bromomethyl group and the phenolic hydroxyl group. The high reactivity of the benzylic bromide-like group facilitates reactions with a wide range of nucleophiles. This allows for the covalent attachment of various molecular fragments.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Reagent Example Resulting Functional Group
Amine R-NH2 -CH2-NH-R
Thiol R-SH -CH2-S-R
Carboxylate R-COO- -CH2-O-CO-R
Cyanide NaCN -CH2-CN
Azide NaN3 -CH2-N3
Phosphine PR3 -CH2-PR3+

Simultaneously, the phenolic hydroxyl group can be derivatized through reactions such as etherification or esterification, providing another handle for introducing diversity into the molecular structure. This orthogonal reactivity makes it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries.

Protecting Group Chemistry Leveraging Silyl (B83357) Ethers

Silyl ethers are among the most widely used protecting groups for alcohols and phenols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. masterorganicchemistry.comharvard.edu The phenolic hydroxyl of this compound can be protected using standard silylation protocols, for example, by reacting it with a silyl chloride in the presence of a base like imidazole (B134444). chemspider.com

Conversely, the entire (bromomethyl)dimethylsilyl group can be viewed as a functionalized protecting group for the phenol (B47542). Once attached, the bromomethyl handle allows for further chemical modifications. The silyl ether can be cleaved under specific conditions, typically using a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF), which exploits the high strength of the silicon-fluorine bond. harvard.edu

Table 2: Common Silyl Protecting Groups for Phenols and Their Cleavage

Protecting Group Abbreviation Common Reagents for Introduction Common Reagents for Cleavage
Trimethylsilyl (B98337) TMS TMSCl, Imidazole K2CO3 in MeOH; mild acid
tert-Butyldimethylsilyl TBDMS or TBS TBDMSCl, Imidazole TBAF; HF; strong acid
Triisopropylsilyl TIPS TIPSCl, Imidazole TBAF; HF; strong acid

The stability of the silyl ether is influenced by the steric bulk of the substituents on the silicon atom, allowing for selective protection and deprotection strategies in the synthesis of complex molecules. libretexts.orgmissouri.edu

Silicon-Based Catalysis and Reagents

While specific catalytic applications of this compound are not extensively documented, its structure suggests potential roles in silicon-based catalysis. The silicon atom in organosilicon compounds can exhibit Lewis acidic character, potentially catalyzing certain organic transformations.

Furthermore, this compound can serve as a precursor to other valuable silicon-based reagents. For example, hydrolysis of the bromomethyl group could potentially lead to a silanol. Organosilanols are known to be effective nucleophiles in palladium-catalyzed cross-coupling reactions (Hiyama coupling), which are powerful methods for forming carbon-carbon bonds. sigmaaldrich.com The transformation of aryl silanes into phenols and other derivatives via palladium-catalyzed reactions is also an area of active research, suggesting pathways where silylphenols can be versatile intermediates. nih.govorganic-chemistry.org

Integration into Advanced Materials

The incorporation of silicon into polymer backbones is a well-established strategy for enhancing material properties, particularly thermal stability and flame retardancy.

Phenolic resins are widely used for their high thermal stability and char yield, but they can be brittle. cnrs.fr The integration of silicon-containing moieties can improve these properties. This compound is an ideal candidate for creating silicon-hybrid phenolic resins. The phenolic group can participate in the condensation polymerization with formaldehyde (B43269) and phenol to form the resin backbone. mdpi.com The covalently incorporated dimethylsilyl group would then be distributed throughout the polymer matrix.

This molecular-level integration of silicon prevents the phase separation that can occur when simply blending silicones with phenolic resins. cnrs.frresearchgate.net The resulting hybrid material is expected to exhibit enhanced thermal and thermo-oxidative stability due to the formation of a protective silica (B1680970) (SiO2) or silicon carbide (SiC) layer upon pyrolysis. mdpi.com

Table 3: Comparison of Standard and Hypothesized Silicon-Hybrid Phenolic Resins

Property Standard Phenolic Resin Silicon-Hybrid Phenolic Resin
Thermal Stability Good Excellent
Char Yield at High Temp. High Very High cnrs.frmdpi.com
Brittleness Can be high Potentially reduced
Flame Retardancy Good Excellent mdpi.com
Oxidation Resistance Moderate High researchgate.net

The bromomethyl group offers an additional site for cross-linking or post-polymerization modification, allowing for further tuning of the material's properties for specialized applications, such as in aerospace composites and fire-resistant materials. nih.gov

Compound Names

Functionalized Organosilicon Materials

Organosilicon polymers are a significant class of materials known for their unique properties, which stem from the presence of specific chemical groups within their macromolecular structure. These functional groups can impart intrinsic characteristics to the polymer, such as selective binding capabilities or specific wettability. vanderbilt.edu They can also enable the material to respond to external stimuli like changes in temperature or pH. vanderbilt.edu Thin films made from functional polymers have a wide array of applications, including their use as membranes, sensors, and various types of coatings. vanderbilt.edu

The synthesis of functionalized organosilicon polymers can be achieved through various methods, including the anionic ring-opening polymerization of cyclosiloxanes. dur.ac.uk This technique allows for the introduction of functional groups and branching, which can significantly alter the thermal and rheological properties of the resulting polymer. dur.ac.uk Another approach involves the hydrosilylation of monomers containing both vinyl and Si-H groups, which can be used to create highly branched polysiloxanes. dur.ac.uk Additionally, chlorobenzyl-substituted polysiloxanes can serve as precursors for generating functional polysiloxanes with specific properties, such as biocidal activity or light sensitivity, under mild conditions. researchgate.net

Chemoselective Strategies for Molecular Isolation and Derivatization

Chemoselective strategies are crucial in organic synthesis and chemical biology for the specific modification or isolation of molecules from complex mixtures. Native chemical ligation is a powerful chemoselective method used in the synthesis of proteins, allowing for the formation of a natural amide bond between two unprotected peptide segments. nih.gov Recent advancements have focused on enhancing this technique for more challenging protein targets through the use of chemical auxiliaries and templating strategies. nih.gov

For the immobilization and isolation of specific compounds, various linker technologies have been developed. For example, methods for immobilizing phenolic compounds with molecular weights of 500 g/mol or higher have been described, involving the ionization of the phenol and its reaction with a cross-linked resin. google.com Other strategies for immobilizing phenol-containing molecules on surfaces utilize electrochemical activation of urazole (B1197782) derivatives, which react selectively at the position alpha to the phenolic hydroxyl group. researchgate.net This ensures that the phenol functionality remains intact, which can be crucial for maintaining the biological activity of the molecule. researchgate.net

Viii. Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Bromomethylsilyl Phenols

The synthesis of densely functionalized phenols is a significant area of research. researchgate.net For bromomethylsilyl phenols, novel strategies are likely to focus on efficiency, selectivity, and sustainability.

Late-Stage Functionalization: A key direction is the development of methods for the late-stage introduction of the bromomethyl or silyl (B83357) group onto a pre-existing phenol (B47542) scaffold. For instance, iridium- and rhodium-catalyzed C-H silylation allows for the direct, site-selective installation of a silyl group on a phenol derivative, which could then be brominated. nih.gov This approach avoids lengthy synthetic sequences and allows for the diversification of complex molecules.

Radical Silylation: Free-radical pathways for the synthesis of organosilicon compounds are gaining traction due to their mild conditions and avoidance of precious metal catalysts. ccspublishing.org.cn A potential strategy could involve the radical-initiated silylation of a bromomethyl-substituted phenol precursor, offering an alternative to traditional nucleophilic substitution methods. ccspublishing.org.cn

Biocatalysis: The use of enzymes to create carbon-silicon bonds is an emerging frontier. nih.gov While no natural enzyme is known to form Si-C bonds, directed evolution has produced enzymes that can catalyze this transformation. nih.gov Future research may lead to biocatalysts capable of selectively synthesizing complex organosilanes like bromomethylsilyl phenols under environmentally benign conditions. Similarly, enzymes like Silicatein-α show promise in catalyzing the formation of silyl ethers from phenols, suggesting a potential biocatalytic route for the silylation step. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies
StrategyKey FeaturesPotential AdvantagesChallenges
Late-Stage C-H SilylationDirect introduction of silyl group onto an existing aromatic ring. nih.govHigh atom economy, suitable for complex molecules.Requires specific directing groups, catalyst cost.
Radical SilylationInvolves silyl radical intermediates. ccspublishing.org.cnMild reaction conditions, metal-free options.Control of selectivity can be difficult.
BiocatalysisUse of engineered enzymes for Si-C or Si-O bond formation. nih.govmdpi.comHigh selectivity, environmentally friendly.Enzyme development and stability.
Transition-Metal-Free SilylationBase-mediated reaction of organoboronates with chlorosilanes. nih.govAvoids transition metals, good chemoselectivity.Requires pre-functionalized starting materials.

Development of Advanced Catalytic Systems for Transformations

Catalysis is central to modern organosilicon chemistry. researchgate.netdntb.gov.ua Future work on bromomethylsilyl phenols will benefit from new catalysts that enable more efficient and selective transformations.

C-Si Bond Activation: Nickel complexes have shown promise in catalytically activating and functionalizing stable C-Si bonds. cmu.eduacs.org Such catalysts could be used to transform the silyl portion of the molecule, introducing new functional groups directly onto the silicon atom.

Cross-Coupling Reactions: The Hiyama coupling, a palladium- or nickel-catalyzed reaction of organosilanes with organic halides, is a powerful tool for C-C bond formation. thermofishersci.in Advanced catalysts could enable the direct coupling of the aryl-silicon bond in bromomethylsilyl phenols, offering a pathway to complex biaryl structures.

Dehydrocoupling Catalysis: Catalysts based on elements like rhodium or boron can promote the dehydrocoupling of hydrosilanes with phenols to form silyl ethers. nih.gov Improving these systems could lead to more efficient and versatile methods for synthesizing the core structure of silyl phenols.

Table 2: Advanced Catalytic Systems and Potential Applications
Catalytic SystemTransformationPotential Application for Bromomethylsilyl Phenols
Nickel Pincer ComplexesC-Si Bond Activation cmu.eduacs.orgFunctionalization of the dimethylsilyl group.
Palladium NanoparticlesHiyama Cross-Coupling thermofishersci.inFormation of C-C bonds at the aryl position.
B(C6F5)3Piers-Rubinsztajn Reaction rsc.orgSynthesis via condensation of a hydrosilane with the phenol.
Rhodium/Iridium ComplexesC-H Silylation nih.govDirect synthesis by functionalizing the C-H bond of a phenol.

High-Throughput Screening Approaches for Synthesis and Reactivity Discovery

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and optimizing existing ones. nih.govunchainedlabs.com By using automated robotic systems, researchers can rapidly test hundreds or thousands of different reaction conditions (e.g., catalysts, ligands, solvents, bases) in parallel. sigmaaldrich.comnih.govtechnologynetworks.com

For bromomethylsilyl phenols, HTS could be applied to:

Discover Novel Synthesis Routes: Systematically screening a wide array of catalysts and conditions for the key bond-forming steps (e.g., silylation, bromination) could uncover unexpected and highly efficient synthetic pathways.

Map Reactivity: By reacting the target molecule against a large library of diverse chemical reagents in a high-throughput format, researchers can quickly identify new reactivity patterns and discover novel transformations.

Optimize Catalytic Processes: HTS is ideal for rapidly optimizing the performance of catalytic systems for reactions involving these molecules, such as cross-coupling or functional group interconversion.

Computational Design and Prediction of New Silicon-Containing Molecules

Computational chemistry and machine learning are becoming indispensable tools in materials and molecule design. mit.edu Methods like Density Functional Theory (DFT) can predict the structural, electronic, and reactive properties of molecules before they are synthesized. eurekalert.orgmdpi.com

In the context of silicon-containing phenols, computational approaches can:

Predict Reactivity and Selectivity: Theoretical calculations can model reaction pathways to predict which functional group in a molecule like 4-[(Bromomethyl)(dimethyl)silyl]phenol would be more reactive under specific conditions, guiding experimental design. acs.org

Design Novel Molecules: By modifying the substituents on the silicon atom or the phenol ring in silico, researchers can screen for molecules with desired electronic or steric properties. rsc.org This allows for the rational design of new reagents or materials precursors.

Elucidate Mechanisms: Computational studies can provide detailed insight into the mechanisms of catalytic reactions involving organosilanes, helping to develop more efficient and selective catalysts. mdpi.com

Potential for Functional Materials and Specialized Reagents in Chemical Research

The unique bifunctional nature of this compound makes it a promising candidate as both a specialized reagent and a building block for functional materials.

Functional Polymers: The bromomethyl group can act as an initiation site for polymerization or as a point of attachment to a polymer backbone. The silyl phenol moiety could impart properties such as thermal stability or be used as a cleavable protecting group to later reveal a reactive phenol group within the polymer structure. pku.edu.cnwiley-vch.de Organosilicon polymers are known for their unique properties and applications in areas from biomedicine to electronics. mdpi.comsbfchem.com

Surface Modification: This molecule could be used to functionalize surfaces like silica (B1680970) or metal oxides. The silyl group can form a covalent bond with the surface, while the outward-facing bromomethyl group is available for further chemical transformations, allowing for the attachment of other molecules.

Specialized Reagents: As a bifunctional linker, it could be used in organic synthesis to connect two different molecular fragments. sigmaaldrich.comsigmaaldrich.com The ability to selectively react at one end of the molecule while the other remains protected makes it a versatile tool for multi-step synthetic strategies. The tailored functionalization of natural phenols is a known strategy to improve their properties for various applications. nih.gov

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